molecular formula C14H23NO B14689001 1-(Dimethylamino)-3-methyl-2-phenylpentan-3-ol CAS No. 33132-69-3

1-(Dimethylamino)-3-methyl-2-phenylpentan-3-ol

Cat. No.: B14689001
CAS No.: 33132-69-3
M. Wt: 221.34 g/mol
InChI Key: UUCZENNAGNGMNO-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-methyl-2-phenylpentan-3-ol is an organic compound that features a dimethylamino group, a phenyl group, and a hydroxyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-3-methyl-2-phenylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-phenylpentan-3-one with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-3-methyl-2-phenylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

1-(Dimethylamino)-3-methyl-2-phenylpentan-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-methyl-2-phenylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group may interact with hydrophobic pockets in receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-(Dimethylamino)-2-phenylpentan-3-ol: Similar structure but with a different substitution pattern on the pentane backbone.

    1-(Dimethylamino)-3-methyl-2-phenylbutan-3-ol: Similar structure but with a shorter carbon chain.

Uniqueness

1-(Dimethylamino)-3-methyl-2-phenylpentan-3-ol is unique due to its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

33132-69-3

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

1-(dimethylamino)-3-methyl-2-phenylpentan-3-ol

InChI

InChI=1S/C14H23NO/c1-5-14(2,16)13(11-15(3)4)12-9-7-6-8-10-12/h6-10,13,16H,5,11H2,1-4H3

InChI Key

UUCZENNAGNGMNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(CN(C)C)C1=CC=CC=C1)O

Origin of Product

United States

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